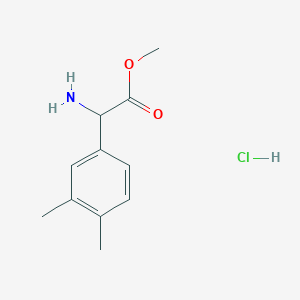
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride
説明
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride is an organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 232.70 g/mol
- IUPAC Name : this compound
- CAS Number : 12247454
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group present in the structure can form hydrogen bonds with active sites of enzymes, while the phenyl ring facilitates hydrophobic interactions. These interactions can modulate target protein activities and influence biochemical pathways critical for therapeutic effects.
Anticancer Potential
Recent studies have indicated that derivatives of methyl 2-amino-2-(3,4-dimethylphenyl)acetate exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | HeLa | 0.69 - 11 |
| Doxorubicin | HeLa | 2.29 |
This suggests that the compound may serve as a promising lead in anticancer drug development .
Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Preliminary data suggest that it may inhibit AChE activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Toxicological Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | Structure | Anticancer, AChE inhibition |
| Methyl 2-amino-2-(3-methylphenyl)acetate | Similar structure | Moderate anticancer activity |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | Similar structure | Low AChE inhibition |
科学的研究の応用
Research indicates that methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride exhibits notable biological activities, including:
- Enzyme Modulation : The compound has been studied for its ability to act as an inhibitor or activator of specific enzymes. This modulation can influence various biochemical pathways, making it a valuable tool in enzyme mechanism studies.
- Protein-Ligand Interactions : It is utilized in research to investigate protein-ligand interactions, which are crucial for understanding cellular processes and drug design.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, indicating potential as a lead compound for anticancer drug development.
Applications in Scientific Research
The applications of this compound span several areas of research:
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceuticals. Its structural modifications can lead to compounds with enhanced biological activity and selectivity.
Biochemical Research
- Mechanistic Studies : It is employed in mechanistic studies of enzyme action and inhibition. By understanding how this compound interacts with specific enzymes, researchers can gain insights into enzyme function and regulation.
Pharmacology
- Therapeutic Applications : Given its biological activity, there is potential for this compound to be developed into therapeutic agents targeting various diseases, particularly those involving enzyme dysregulation.
Case Studies
Several case studies have demonstrated the utility of this compound in research:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. Results indicated that it could effectively modulate enzyme activity, providing insights into potential therapeutic targets.
- Anticancer Activity Assessment : Research evaluating the antiproliferative effects of related compounds showed that modifications to the methyl ester group could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7.
特性
IUPAC Name |
methyl 2-amino-2-(3,4-dimethylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSUMFGJAWUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















